molecular formula C13H21NO3 B12414637 Des(isopropoxyethyl) Bisoprolol-d7

Des(isopropoxyethyl) Bisoprolol-d7

Cat. No.: B12414637
M. Wt: 246.35 g/mol
InChI Key: XWWMQUXRXOEXDS-SVMCCORHSA-N
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Description

Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated analog of Bisoprolol, a beta-blocker used primarily for treating high blood pressure and heart-related conditions. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(isopropoxyethyl) Bisoprolol-d7 involves the deuteration of BisoprololThe reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Des(isopropoxyethyl) Bisoprolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of Bisoprolol with different functional groups, which are useful for various research applications .

Scientific Research Applications

Des(isopropoxyethyl) Bisoprolol-d7 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Des(isopropoxyethyl) Bisoprolol-d7 is similar to that of Bisoprolol. It selectively blocks beta-1 adrenergic receptors, reducing the effects of catecholamines like adrenaline on the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(isopropoxyethyl) Bisoprolol-d7 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetics and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile, making it a valuable tool for scientific investigations .

Biological Activity

Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic antagonist commonly used in the treatment of cardiovascular conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with other beta-blockers.

  • Molecular Formula : C13D7H14N O3
  • Molecular Weight : 246.354 g/mol
  • CAS Number : 62572-93-4
  • IUPAC Name : 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol

This compound functions primarily as a selective antagonist of the beta-1 adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (like norepinephrine), leading to several physiological effects:

  • Decreased Heart Rate : Reduces the heart's workload and oxygen demand.
  • Lowered Blood Pressure : Results from decreased cardiac output and reduced renin release from the kidneys.
  • Inhibition of Renin Release : This action blocks the renin-angiotensin system, which is crucial in regulating blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : High bioavailability due to efficient absorption and minimal first-pass metabolism.
  • Distribution : Moderate plasma protein binding (approximately 30%) and a volume of distribution around 3.5 L/kg.
  • Elimination Half-Life : Approximately 9–12 hours, allowing for once-daily dosing.

The compound is primarily metabolized by CYP3A4 in the liver, producing inactive metabolites that are excreted mainly via urine.

Comparative Studies

A recent study evaluated this compound alongside other beta-blockers like Metoprolol and Atenolol. The findings indicated that while all compounds effectively inhibited beta-1 receptors, this compound exhibited superior selectivity and binding affinity:

CompoundBinding Energy (kcal/mol)Selectivity
This compound6.74High
Metoprolol6.63Moderate
Atenolol6.50Low

Case Study 1: Antihypertensive Efficacy

A clinical trial assessed the antihypertensive effects of this compound in patients with essential hypertension. The results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to a placebo group.

Case Study 2: Cardioprotective Effects

Another study focused on patients with chronic heart failure. Patients treated with this compound showed improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to those receiving standard care.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

246.35 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3/i1D3,2D3,10D

InChI Key

XWWMQUXRXOEXDS-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CO)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O

Origin of Product

United States

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